5-bromo-2-(difluoromethoxy)-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}benzamide
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Overview
Description
5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE is a complex organic compound that features a bromine atom, a difluoromethoxy group, and a benzamide core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Bromination: Introduction of the bromine atom into the benzene ring.
Difluoromethoxylation: Incorporation of the difluoromethoxy group.
Formation of the Pyrazole Ring: Cyclization reactions to form the pyrazole rings.
Amidation: Formation of the benzamide core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.
Scientific Research Applications
5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: The compound can be used as a probe to study various biological pathways and mechanisms.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-BROMO-2-(3-CHLORO-PYRIDIN-2-YL)-3,4-DIHYDRO-2H-PYRAZOLE-3-CARBOXYLIC ACID ETHYL ESTER
- Isoxazole, 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]thio]-4,5-dihydro-5,5-dimethyl-
Uniqueness
What sets 5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE apart is its combination of a bromine atom, difluoromethoxy group, and dual pyrazole rings, which confer unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H16BrF2N5O2 |
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Molecular Weight |
440.2 g/mol |
IUPAC Name |
5-bromo-2-(difluoromethoxy)-N-[1-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-yl]benzamide |
InChI |
InChI=1S/C17H16BrF2N5O2/c1-2-24-8-11(6-21-24)9-25-10-13(7-22-25)23-16(26)14-5-12(18)3-4-15(14)27-17(19)20/h3-8,10,17H,2,9H2,1H3,(H,23,26) |
InChI Key |
CJHBTCSXRHZXFP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CN2C=C(C=N2)NC(=O)C3=C(C=CC(=C3)Br)OC(F)F |
Origin of Product |
United States |
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